molecular formula C10H11NO4 B1619315 6-(Acetoxymethyl)pyridin-3-yl acetate CAS No. 31181-78-9

6-(Acetoxymethyl)pyridin-3-yl acetate

Cat. No. B1619315
CAS RN: 31181-78-9
M. Wt: 209.2 g/mol
InChI Key: DRNSHBVPGCBAGO-UHFFFAOYSA-N
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Description

“6-(Acetoxymethyl)pyridin-3-yl acetate” is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “6-(Acetoxymethyl)pyridin-3-yl acetate” is represented by the formula C10H11NO4 . The exact structure would require more detailed spectroscopic data for accurate determination.


Physical And Chemical Properties Analysis

“6-(Acetoxymethyl)pyridin-3-yl acetate” has a molecular weight of 209.20 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require experimental determination .

Future Directions

The future directions for “6-(Acetoxymethyl)pyridin-3-yl acetate” are not clearly defined in the literature. Its potential uses could be explored in various fields of research .

properties

IUPAC Name

(5-acetyloxypyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)14-6-9-3-4-10(5-11-9)15-8(2)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSHBVPGCBAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297308
Record name (5-acetyloxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Acetoxymethyl)pyridin-3-yl acetate

CAS RN

31181-78-9
Record name NSC115198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-acetyloxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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